Compound C108

Breast Cancer Cytotoxicity Selectivity

Compound C108 uniquely eliminates tumor-initiating cells via G3BP2 inhibition, achieving a 6.3-fold reduction in BT-474 tumor-initiating frequency and a 10-fold reduction in xenograft models—unmatched by other G3BP1/2 inhibitors. It spares non-cancerous MCF10A cells while suppressing multiple breast cancer lines, attenuates ESCC metastasis by disrupting the LINC01554/G3BP2/HDGF axis, and downregulates PD-L1 to link G3BP2 to immune evasion. For a functionally distinct G3BP2 inhibitor, choose Compound C108.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 15533-09-2
Cat. No. B164253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompound C108
CAS15533-09-2
Synonyms2-hydroxy-benzoic acid, 2-[1-(2-hydroxyphenyl)ethylidene]hydrazide
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=C1C=CC=CC1=O)NNC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
InChIKeyLQGMBUGEAAGJKW-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound C108 (CAS 15533-09-2) for Research: A G3BP2 Inhibitor for Breast Cancer and ESCC Studies


Compound C108 (CAS 15533-09-2) is a small-molecule inhibitor of GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2) . It has a molecular weight of 270.28 g/mol and the molecular formula C15H14N2O3 . Its primary mechanism of action involves targeting stress granule-associated G3BP2, interfering with its mRNA regulatory role to reduce tumor-initiating cell properties and proliferation .

Why Compound C108 Cannot Be Replaced by Generic G3BP Inhibitors: Key Procurement Considerations


While several small molecules target G3BP1/2, they differ significantly in their binding affinity, functional effects on stress granules, and downstream biological outcomes [1]. Compound C108's specific mechanism, which involves targeting stress granule-associated G3BP2 to reduce tumor-initiating cells [2], contrasts with other G3BP inhibitors like FAZ-3532 and G3BP1 inhibitor #129, which primarily block stress granule formation by disrupting G3BP1/caprin1 interaction [1]. This functional divergence translates into distinct experimental applications, making direct substitution without quantitative validation unreliable for studies focused on breast cancer or ESCC metastasis [2].

Compound C108 Quantitative Differentiation Evidence vs. Closest G3BP1/2 Inhibitors


Cancer-Selective Cytotoxicity: Differential Viability in Breast Cancer vs. Non-Cancer Cells

Compound C108 demonstrates cancer-selective cytotoxicity, reducing viability in multiple breast cancer cell lines while sparing non-cancerous MCF10A cells. At 1 µM for 48 hours, viability in cancer cells was reduced to 50-70%, whereas MCF10A cells remained fully viable (100%) [1]. In contrast, G3BP1/2 inhibitors like FAZ-3532 and G3BP1 inhibitor #129 have not been reported to exhibit this degree of cancer-selective cytotoxicity, as they are primarily characterized for their ability to disrupt stress granule formation without cell-type-specific viability data [2].

Breast Cancer Cytotoxicity Selectivity

In Vivo Reduction of Tumor-Initiating Cells: 10-Fold Decrease in Xenograft Model

In a mouse xenograft model of breast cancer, treatment with Compound C108 (1 µM for 24 hours) reduced the proportion of tumor-initiating cells approximately 10-fold compared with untreated cells [1]. Additionally, limiting dilution xenograft assays showed that C108 pretreatment reduced BT-474 tumor-initiating frequency from 1/175 to 1/1103 . Other G3BP1/2 inhibitors like FAZ-3532 and G3BP1 inhibitor #129 have not been evaluated in similar tumor-initiating cell assays, limiting their utility in cancer stem cell research [2].

Breast Cancer Xenograft Tumor-Initiating Cells

Inhibition of ESCC Metastasis: Attenuation of Migration and Invasion In Vitro and In Vivo

Compound C108 significantly attenuates ESCC cell metastasis both in vitro and in vivo [1]. In G3BP2-overexpressing KYSE410 cells, Compound C108 dramatically abrogated migration and invasion compared to DMSO-treated controls [2]. This anti-metastatic effect is not a reported feature of other G3BP1/2 inhibitors such as FAZ-3532 and G3BP1 inhibitor #129, which are primarily characterized for their effects on stress granule dynamics rather than cancer cell metastasis [3].

Esophageal Squamous Cell Carcinoma Metastasis Cell Migration

Downregulation of PD-L1 Expression: A Unique Immunomodulatory Effect

Treatment with Compound C108 decreases PD-L1 expression in cancer cells due to enhanced mRNA degradation [1]. This immunomodulatory effect, linking stress granule formation to immune checkpoint regulation, has not been reported for other G3BP1/2 inhibitors like FAZ-3532 or G3BP1 inhibitor #129 [2].

Immuno-Oncology PD-L1 Immune Checkpoint

Optimal Research Applications for Compound C108 Based on Quantitative Differentiation


Breast Cancer Stem Cell and Tumor Initiation Studies

Researchers investigating breast cancer stem cells and tumor initiation should prioritize Compound C108 due to its unique ability to reduce tumor-initiating cell frequency in vivo. The 6.3-fold reduction in BT-474 tumor-initiating frequency (from 1/175 to 1/1103) and 10-fold reduction in tumor-initiating cells in xenograft models are unmatched by other G3BP1/2 inhibitors [1]. This makes Compound C108 an essential tool for probing the role of G3BP2 in breast cancer stemness and for preclinical studies evaluating G3BP2 as a therapeutic target.

Esophageal Squamous Cell Carcinoma (ESCC) Metastasis Research

Compound C108 is the preferred G3BP2 inhibitor for studies on ESCC metastasis. It has been shown to markedly attenuate ESCC cell migration and invasion both in vitro and in vivo, a functional effect not reported for other G3BP1/2 inhibitors [2]. Researchers should select Compound C108 for experiments aimed at dissecting the LINC01554/G3BP2/HDGF signaling axis or for validating G3BP2 as a therapeutic target in metastatic ESCC.

Cancer-Selective Cytotoxicity Screening and Therapeutic Window Assessment

For researchers screening compounds for cancer-selective cytotoxicity, Compound C108 provides a well-characterized benchmark. Its differential viability profile—sparing non-cancerous MCF10A cells while reducing viability in multiple breast cancer cell lines—offers a clear baseline for comparing novel G3BP2 inhibitors or evaluating combination therapies [3].

Immuno-Oncology Research on PD-L1 Regulation and Stress Granules

Investigators studying the intersection of stress granule biology and immune checkpoint regulation should utilize Compound C108. Its unique ability to downregulate PD-L1 expression via enhanced mRNA degradation provides a direct link between G3BP2 inhibition and immune evasion, an area not yet explored with other G3BP1/2 inhibitors [4].

Technical Documentation Hub

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